Hydration Capacity: Ga₂(SO₄)₃ Retains 2× More Water Than Al₂(SO₄)₃ Under Identical Humidified Conditions
In thermogravimetric analysis conducted under identical humidified argon (pH₂O = 0.02 atm) over the temperature range of 30–300 °C, digallium trisulphate exhibits a maximum hydration number (x) of 1.3, representing a 100% increase over aluminum sulfate's maximum hydration number of 0.65 [1]. This difference correlates directly with the larger ionic radius of Ga³⁺ (0.620 Å) compared to Al³⁺ (0.535 Å), which alters the coordination sphere capacity and water-binding thermodynamics [1]. The maximum mass change on an anhydrous basis is 5.62% for Ga₂(SO₄)₃ versus 3.40% for Al₂(SO₄)₃, a 65% relative increase [1].
| Evidence Dimension | Maximum hydration number (x) in M₂(SO₄)₃·xH₂O at 30–300 °C, pH₂O = 0.02 atm |
|---|---|
| Target Compound Data | Ga₂(SO₄)₃: x = 1.3; maximum mass change = 5.62% |
| Comparator Or Baseline | Al₂(SO₄)₃: x = 0.65; maximum mass change = 3.40% |
| Quantified Difference | Ga₂(SO₄)₃ hydration number is 2× higher (1.3 vs. 0.65); mass change is 1.65× higher |
| Conditions | Thermogravimetric analysis (TGA) in humidified argon at pH₂O = 0.02 atm, temperature range 30–300 °C |
Why This Matters
Higher hydration capacity of Ga₂(SO₄)₃ affects storage conditions, hygroscopicity-driven handling protocols, and stoichiometric calculations for aqueous solution preparation in semiconductor precursor synthesis.
- [1] PMC Table 1. Maximum Mass Changes (Anhydrous Basis) and Hydration Numbers Derived from the TG Results for the Dehydration/Hydration Reactions of M₂(SO₄)₃·xH₂O at 30–300 °C in Humidified Argon (pH₂O = 0.02 atm). Ga₂(SO₄)₃: max hydration number x = 1.3, max mass change = 5.62%; Al₂(SO₄)₃: x = 0.65, max mass change = 3.40%; In₂(SO₄)₃: x = 2.9, max mass change = 10.1%. View Source
